

An In-Depth Technical Guide to 2-(4-Fluorophenyl)acetic acid-d2

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetic acid-d2

Cat. No.: B12307754

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Fluorophenyl)acetic acid-d2**, a deuterated analog of 2-(4-Fluorophenyl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential advantages of isotopic labeling. We will delve into the physicochemical properties, synthesis, and the anticipated metabolic and pharmacokinetic profile of this compound, supported by detailed experimental protocols and visual representations of key concepts.

Introduction

2-(4-Fluorophenyl)acetic acid-d2 (CAS Number: 113715-48-3) is a stable isotope-labeled version of 2-(4-Fluorophenyl)acetic acid (CAS Number: 405-50-5), where two hydrogen atoms on the alpha-carbon have been replaced with deuterium.[1] This substitution can have a profound impact on the metabolic fate of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site. This phenomenon, known as the kinetic isotope effect (KIE), can result in a more favorable pharmacokinetic profile, including reduced metabolic clearance and a longer half-life.[2] Such modifications are a key strategy in drug development to enhance the therapeutic properties of a lead compound.[3][4]

Physicochemical Properties



A comparison of the key physicochemical properties of **2-(4-Fluorophenyl)acetic acid-d2** and its non-deuterated counterpart is essential for understanding its behavior in biological systems. The introduction of deuterium results in a slight increase in molecular weight, while other properties are expected to be very similar.

Property	2-(4-Fluorophenyl)acetic acid-d2	2-(4-Fluorophenyl)acetic acid
CAS Number	113715-48-3	405-50-5
Molecular Formula	C ₈ H ₅ D ₂ FO ₂	C ₈ H ₇ FO ₂
Molecular Weight	156.15 g/mol [1]	154.14 g/mol
Appearance	Solid[1]	White to off-white solid
Melting Point	Not available	81-83 °C
LogP	1.452[1]	1.6
Hydrogen Bond Donor Count	1[1]	1
Hydrogen Bond Acceptor Count	3[1]	2
Rotatable Bond Count	2[1]	2

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2-(4-Fluorophenyl)acetic acid-d2** is not readily available in published literature, a plausible and effective method can be derived from general procedures for the α -deuteration of carboxylic acids. One such established method involves the H/D exchange and decarboxylation of a corresponding malonic acid derivative in the presence of deuterium oxide (D₂O).[5][6]

Proposed Synthesis of 2-(4-Fluorophenyl)acetic acid-d2

This proposed synthesis is a two-step process starting from diethyl (4-fluorophenyl)malonate.

Step 1: Saponification and H/D Exchange



- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl (4-fluorophenyl)malonate (1 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in D₂O.
- Heating: Heat the mixture to reflux and maintain for 4-6 hours to ensure complete saponification and H/D exchange at the acidic α-position.
- Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
- Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a solution of DCI in D₂O until the pH is acidic. The intermediate, (4-fluorophenyl)malonic acidd, will precipitate.
- Isolation: Collect the precipitate by vacuum filtration, wash with cold D₂O, and dry under vacuum.

Step 2: Decarboxylation

- Reaction Setup: Place the dried (4-fluorophenyl)malonic acid-d in a suitable flask for heating.
- Heating: Heat the solid gently above its melting point. Decarboxylation will occur, releasing carbon dioxide and forming the desired 2-(4-Fluorophenyl)acetic acid-d2.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.

In Vivo Formulation Protocol

For in vivo studies, **2-(4-Fluorophenyl)acetic acid-d2** can be formulated for various routes of administration. The following are example protocols for preparing formulations for oral and injection administration.[1]

Oral Formulation (Suspension in 0.5% CMC-Na)

 Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in deionized water.



- Weigh the required amount of 2-(4-Fluorophenyl)acetic acid-d2.
- Gradually add the powdered compound to the 0.5% CMC-Na solution while stirring continuously to form a uniform suspension.

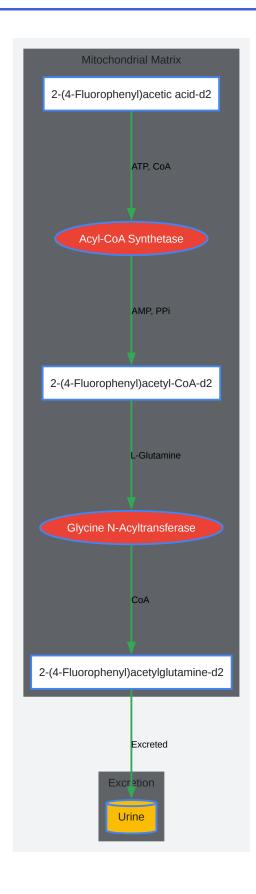
Injection Formulation (DMSO/Corn Oil)

- Prepare a stock solution of 2-(4-Fluorophenyl)acetic acid-d2 in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL.
- For a final concentration of 2.5 mg/mL, take 100 μ L of the DMSO stock solution and add it to 900 μ L of corn oil.
- Mix thoroughly to obtain a clear solution or a fine suspension.

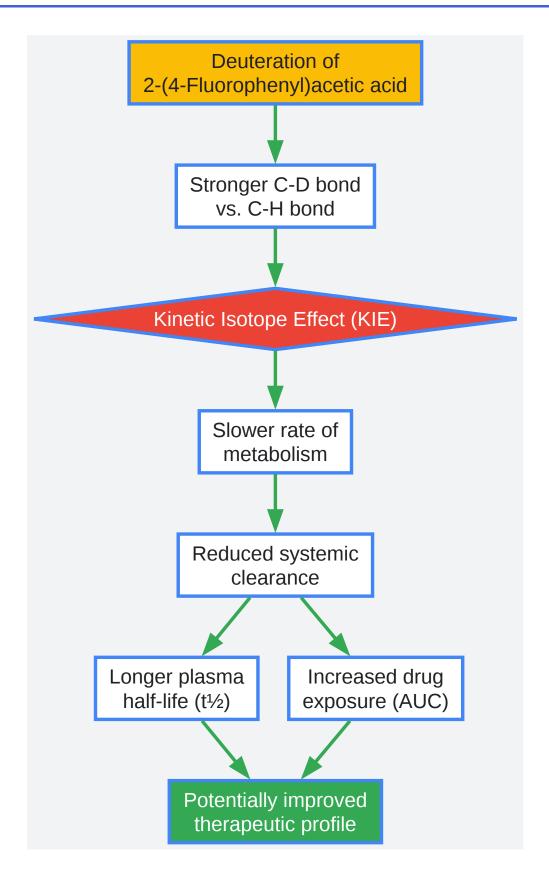
Putative Metabolic Pathway

The metabolism of phenylacetic acid in humans primarily involves conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[7] It is hypothesized that 2-(4-Fluorophenyl)acetic acid follows a similar pathway. The deuteration at the alpha-position is not expected to alter the primary metabolic route but may influence the rate of any metabolic processes that involve the cleavage of the C-D bond.









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